2-(2,4-Dichlorophenyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine, has been reported . The target product was obtained by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexylcarbodiimide .Scientific Research Applications
Polymerization and Synthesis
2-(2,4-Dichlorophenyl)-1,3-dioxolane has been utilized in the field of polymerization and synthesis. Morariu and Simionescu (1994) researched the polymerization of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane using both radical and cationic routes, proposing a polymerization mechanism based on their findings (Morariu & Simionescu, 1994). Another study by Jian et al. (2005) involved synthesizing new triazole compounds containing 1,3-dioxolane, revealing that compounds with 2,4-dichlorophenyl groups showed promising biological activities (Jian et al., 2005).
Antifungal Activity
Delcourt et al. (2004) synthesized new polyazole derivatives from this compound, studying their antifungal activity against pathogenic fungi. They found that these compounds were particularly effective against filamentous fungi (Delcourt et al., 2004).
Extraction and Separation Techniques
In the field of extraction and separation, Khisamutdinov et al. (2007) investigated the extraction of gold(III), palladium(II), and platinum(IV) with a derivative of this compound from hydrochloric acid solutions. They concluded that the compound could be effective for extracting precious metals (Khisamutdinov et al., 2007).
Lithiation and Application in Synthesis
The compound has also been used in lithiation processes. Lukács et al. (2003) described the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and its application in synthesizing new ortho-functionalized acetophenone derivatives (Lukács et al., 2003).
Photochemical Reactions
Hartgerink et al. (1971) studied the photochemically initiated reactions of substituted 1,3-dioxolanes, including those with 2,4-dichlorophenyl groups, providing insight into the mechanisms of ring-fission in these compounds (Hartgerink et al., 1971).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTZUUIOZOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281459 | |
Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-98-1 | |
Record name | NSC21755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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